2-(2,5-Dimethylphenoxy)-N-methylethanamine
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Overview
Description
2-(2,5-Dimethylphenoxy)-N-methylethanamine is an organic compound that belongs to the class of phenoxyalkylamines This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, and an ethanamine chain substituted with a methyl group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenoxy)-N-methylethanamine typically involves the reaction of 2,5-dimethylphenol with an appropriate alkylating agent, followed by the introduction of the ethanamine chain. One common method involves the O-alkylation of 2,5-dimethylphenol with an alkyl halide, such as 1-bromo-2-chloroethane, in the presence of a base like potassium carbonate. The resulting intermediate is then reacted with methylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenoxy)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,5-Dimethylphenoxy)-N-methylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenoxy)-N-methylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group and the ethanamine chain allow the compound to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenol: A precursor in the synthesis of 2-(2,5-Dimethylphenoxy)-N-methylethanamine, known for its use in the production of antioxidants and resins.
Gemfibrozil: A lipid-regulating agent with a similar phenoxy structure, used in the treatment of hyperlipidemia.
2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid: Another compound with a similar phenoxy group, used in the synthesis of pharmaceuticals.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the ethanamine chain. This structural feature allows it to interact with a distinct set of molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-methylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9-4-5-10(2)11(8-9)13-7-6-12-3/h4-5,8,12H,6-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATJXNMKSSCRKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCNC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629788 |
Source
|
Record name | 2-(2,5-Dimethylphenoxy)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-66-0 |
Source
|
Record name | 2-(2,5-Dimethylphenoxy)-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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